4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-20(2)19(24)21-12-13-22(20)18(23)17-10-8-16(9-11-17)14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGHBJMZKGQHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 4-benzylbenzoyl chloride with 3,3-dimethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, enabling researchers to explore new derivatives with potentially enhanced properties.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines.
- Antimicrobial Activity:
- The compound has been tested against several bacterial strains, demonstrating significant inhibitory effects. For example, it showed efficacy against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity:
- In vitro studies revealed that certain derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, E. coli | |
| Anticancer | Induction of apoptosis in cancer cells |
Medicinal Chemistry
The unique structural features of this compound make it a candidate for development as a therapeutic agent . Its potential as a cholinesterase inhibitor has been explored in relation to Alzheimer’s disease treatment.
Case Study: Cholinesterase Inhibition
A study demonstrated that modifications to the piperazine ring enhance the compound's ability to inhibit cholinesterase enzymes, which are critical in managing symptoms of Alzheimer's disease. This highlights its potential role in neuropharmacology.
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its ability to act as a precursor for various chemical reactions makes it valuable in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The 3,3-dimethylpiperazin-2-one scaffold is shared among several analogs, but substituent variations significantly influence properties:
Biological Activity
4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.30 g/mol
- IUPAC Name : 4-(4-benzylbenzoyl)-3,3-dimethylpiperazin-2-one
This compound features a piperazine core substituted with benzyl and benzoyl groups, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Modulation of Protein Interactions : It has been shown to affect protein-protein interactions crucial for cancer progression, particularly through its influence on bromodomain-containing proteins like BRD4 .
- Antioxidant Properties : The presence of aromatic rings in its structure may provide antioxidant activities, potentially mitigating oxidative stress in cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Breast Cancer Study :
- A study evaluated the effects of 4-(4-Benzylbenz
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Benzylbenzoyl)-3,3-dimethylpiperazin-2-one, and how are reaction conditions optimized for yield?
- Methodology : The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution or coupling reactions. Key steps include the formation of the piperazin-2-one core and subsequent benzoylation. Critical parameters include:
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products.
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation improves efficiency .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry. For example, benzyl protons appear as distinct aromatic signals at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C20H21N2O2) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against theoretical values (e.g., C: 72.5%, H: 6.4%, N: 8.4%) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Accelerated stability studies involve:
- Temperature/humidity stress : Samples stored at 40°C/75% RH for 4 weeks.
- Analytical monitoring : HPLC tracks degradation products; >90% purity after testing indicates robustness .
Advanced Research Questions
Q. What strategies resolve low yields during the benzoylation step of the synthesis?
- Optimization approaches :
- Stoichiometric adjustments : Increasing equivalents of 4-benzylbenzoyl chloride (1.2–1.5 eq) ensures complete reaction .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours, improving yield by 15–20% .
Q. How can contradictions between computational binding affinity predictions and experimental IC50 values be addressed?
- Methodology :
- Molecular dynamics (MD) simulations : Refine docking models by incorporating solvent effects and protein flexibility .
- In vitro validation : Use kinase inhibition assays (e.g., EGFR or BRAF targets) to reconcile discrepancies. For example, a predicted IC50 of 10 nM vs. experimental 50 nM may indicate off-target interactions .
Q. What in vitro models are appropriate for evaluating its pharmacological activity?
- Cell-based assays :
- Cancer cell lines : MCF-7 (breast) or A549 (lung) for antiproliferative activity (dose range: 1–100 µM) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., PI3Kδ) with ATP-competitive binding analysis .
Q. How should researchers analyze discrepancies in reported binding affinities across studies?
- Root-cause analysis :
- Ligand preparation : Ensure consistent protonation states (e.g., piperazine nitrogen pKa ~7.5) .
- Control experiments : Compare results against reference inhibitors (e.g., imatinib for kinase studies) .
- Statistical validation : Use ANOVA to assess inter-laboratory variability (p < 0.05 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
